Pyriclor

描述

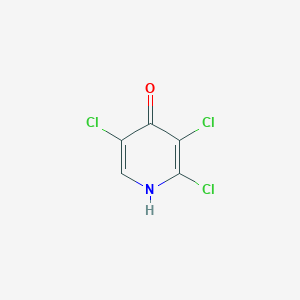

Pyriclor (2,3,5-trichloro-4-pyridinol; CAS 1970-40-7) is a chlorinated pyridine derivative with the molecular formula C₅H₂Cl₃NO and a molecular weight of 198.43 g/mol . Structurally, it features a pyridine ring substituted with three chlorine atoms and a hydroxyl group (Figure 1). It is primarily used as a pre-emergent herbicide and soil sterilant, effective against perennial grasses such as quackgrass (Agropyron repens) and broadleaf weeds in crops like corn (Zea mays) and rice (Oryza sativa) . This compound disrupts mitochondrial oxidative phosphorylation in plants, inhibiting energy production and leading to growth arrest .

属性

IUPAC Name |

2,3,5-trichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVIFVALDYTCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042354 | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1970-40-7 | |

| Record name | Pyriclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1970-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriclor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRICLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

Pyriclor, also known as 2,3,5-trichloro-4-pyridinol, primarily targets the photosynthetic apparatus in plants. It specifically interacts with the oxygen-evolving system and/or Pigment System 2, which are crucial components of the photosynthetic process.

Mode of Action

This compound inhibits normal carotenogenesis, the process of carotenoid production, in plants. Carotenoids are essential pigments that protect chlorophyll from photodestruction. This compound’s interaction with its targets leads to a significant reduction in the synthesis of these protective pigments.

Biochemical Pathways

The inhibition of carotenoid synthesis by this compound affects the photosynthetic pathway. This disruption leads to the accumulation of carotenoid precursors in the plants. The lack of carotenoids results in the photodestruction of chlorophyll and chloroplast disruption.

Result of Action

The primary result of this compound’s action is the photodestruction of chlorophyll and disruption of chloroplasts due to the inhibition of carotenoid synthesis. This leads to a decrease in photosynthetic activity, which can ultimately cause plant death.

Action Environment

The efficacy and stability of this compound’s action can be influenced by environmental factors such as light intensity. For instance, chlorophyll in plants treated with this compound was found to be unstable and partially destroyed by illumination at high light intensities. This suggests that the environment in which this compound is applied can significantly impact its effectiveness.

生化分析

Biochemical Properties

Pyriclor plays a significant role in biochemical reactions. It has been found to inhibit some photochemical reactions that bring about the formation of assimilatory power, including the generation of adenosine-5′-triphosphate (ATP) and reduced nicotinamide-adenine dinucleotide phosphate (NADHP 2). The nature of these interactions involves the inhibition of these processes at a rather high level of this compound.

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, treatment of tobacco with this compound leads to progressive disruption of chloroplast ultrastructure. This includes the inception of a spherical form, swelling of the fret system, and commencement of loss of starch. These changes influence cell function significantly, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its effect on gene expression. Evidence suggests that the locus of attack is the oxygen-evolving system and/or Pigment System 2 of the photosynthetic apparatus. This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initial changes include the inception of a spherical form, swelling of the fret system, and commencement of loss of starch. More advanced changes include the complete disappearance of starch, further swelling and disorganization of the fret membrane system, followed by swelling and disruption of the membranes of the granal discs and rupture of the chloroplast envelope.

生物活性

Pyriclor, a chlorinated aromatic compound, is primarily known for its use as a herbicide. It belongs to the class of dinitroaniline herbicides, which are known for their effectiveness in controlling a variety of weeds. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on plant physiology, and relevant case studies that highlight its applications and implications in agricultural practices.

The primary mechanism through which this compound exerts its biological activity is by inhibiting carotenoid synthesis in plants. Carotenoids are essential pigments that play a crucial role in photosynthesis and protect plants from photodamage. The inhibition of carotenoid synthesis leads to increased susceptibility to light-induced damage, ultimately resulting in phytotoxicity.

Key Findings on Mechanism

- Inhibition of Carotenoid Synthesis : Research indicates that this compound disrupts the biosynthetic pathway of carotenoids, leading to a deficiency in these protective pigments. This results in oxidative stress and cell damage due to excessive light absorption .

- Impact on Cell Division : this compound has been shown to affect cell division processes by disrupting microtubule formation, similar to the action of colchicine. This interference leads to arrested metaphase in plant cells, contributing to its herbicidal effects .

Effects on Plant Physiology

The application of this compound has several physiological effects on target plant species:

- Root Development : this compound inhibits lateral root development, causing swelling at the root tips. This morphological change is indicative of disrupted cellular processes and impaired nutrient uptake .

- Photosynthesis and Respiration : The compound affects both photosynthetic efficiency and respiratory processes within plants, leading to overall reduced growth and vigor .

Comparative Data Table

| Parameter | Effect of this compound |

|---|---|

| Carotenoid Synthesis | Inhibition leading to phytotoxicity |

| Root Development | Inhibition of lateral roots; swelling at tips |

| Photosynthesis | Reduced efficiency due to oxidative stress |

| Cell Division | Arrested metaphase; disrupted microtubules |

Case Study 1: Agricultural Application

In a field study conducted on corn (Zea mays), the application of this compound demonstrated significant weed control efficacy. However, it was noted that non-target plant species exhibited signs of phytotoxicity, underscoring the importance of careful application and dosage management.

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was performed to evaluate the environmental impacts of this compound usage in agricultural settings. The study highlighted potential risks associated with runoff into water bodies, leading to adverse effects on aquatic ecosystems. Monitoring programs were recommended to mitigate these risks.

Case Study 3: Resistance Management

Research into resistance management strategies revealed that repeated use of this compound could lead to the development of resistant weed populations. Integrated pest management practices were suggested as a means to prolong the efficacy of this herbicide while minimizing environmental impact.

科学研究应用

Table 1: Effects of Pyriclor on Plant Mitochondria

Phytotoxic Effects

The phytotoxicity of this compound is evident through its impact on chloroplast ultrastructure. It induces significant changes, including swelling and disorganization of the chloroplast membranes and the complete disappearance of starch granules . These alterations correlate with visual symptoms such as chlorosis and necrosis in treated plants.

Case Study: Tobacco Chloroplasts

A detailed investigation revealed that treatment with this compound resulted in progressive disruption of chloroplast structure, similar to effects caused by other herbicides like atrazine. The study highlighted that initial changes included swelling and loss of starch, progressing to severe membrane disruption .

Applications in Weed Control

This compound is utilized for controlling various weed species in agricultural settings. Its rapid action makes it effective for managing unwanted vegetation, particularly in non-crop areas such as asphalt pavements and industrial sites. Historical data from the Texas Highway Department indicated that this compound performed well when combined with other herbicides for controlling Bermuda grass and other weedy plants .

Table 2: Efficacy of this compound in Weed Management

| Application Area | Target Weeds | Effectiveness | Duration of Control |

|---|---|---|---|

| Asphalt Pavements | Bermuda grass | High | Up to 12 months |

| Agricultural Fields | Various annual weeds | Moderate | Seasonal control |

Environmental Impact and Safety

While this compound is effective against a range of weeds, its environmental impact must be considered. Studies have shown that its application can lead to non-target effects on surrounding flora and fauna. Therefore, careful management practices are recommended to minimize potential hazards to adjacent crops or ornamental plants .

相似化合物的比较

Research Findings and Mechanistic Insights

- Mitochondrial Inhibition : this compound uncouples oxidative phosphorylation in soybean mitochondria, reducing ATP synthesis by 60–80% at 10 µM concentrations .

- Field Efficacy : this compound (1–4 lb/A) achieved 95% quackgrass control in corn fields, matching atrazine’s yield outcomes .

- Combination Therapies : this compound synergizes with 2,4-D or MCPA in rice paddies, enabling reduced application rates and tillage operations .

Table 3: Comprehensive Comparison of this compound and Analogues

| Parameter | This compound | Atrazine | Picloram | Propachlor |

|---|---|---|---|---|

| Chemical Class | Pyridinol | Triazine | Pyridinecarboxylic acid | Chloroacetanilide |

| Mode of Action | Mitochondrial uncoupler | PSII inhibitor | Synthetic auxin | Fatty acid inhibitor |

| Soil Persistence | 12–24 months | 4–12 months | 6–18 months | 3–6 months |

| Key Crops | Corn, rice | Corn, sugarcane | Pastures, non-crop | Rice, cereals |

| Residue Sensitivity | Oats, legumes | Soybeans, vegetables | Broadleaf plants | Rotational grasses |

准备方法

Reaction Mechanism and Conditions

The zinc reduction method, detailed in US4111938A , involves reacting 2,3,5,6-tetrachloropyridine or pentachloropyridine with metallic zinc in a strongly alkaline aqueous medium. The reaction proceeds via nucleophilic substitution, where zinc acts as a reducing agent to selectively remove chlorine atoms. Key parameters include:

-

pH : Maintained at 11–14 to prevent over-reduction to dichloropyridines.

-

Temperature : 20–100°C (typically under reflux conditions).

-

Solvent : Water-immiscible organic medium (e.g., toluene, xylene) to facilitate phase separation.

-

Stoichiometry : 1–3 gram atoms of zinc per gram atom of chlorine removed.

The reaction achieves >90% conversion within 1–120 hours, depending on zinc particle size and agitation efficiency. Post-reaction processing involves filtration to remove zinc residues, solvent extraction, and fractional distillation to isolate 2,3,5-trichloropyridine.

Table 1: Optimized Conditions for Zinc-Mediated Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 20–100 | 80 (reflux) |

| Reaction Time (hours) | 1–120 | 24 |

| Zinc:Chlorine Molar Ratio | 1:1 – 3:1 | 2:1 |

| Solvent | Toluene, xylene, benzene | Toluene |

Cyclization of 2,4,4-Trichloro-4-Formylbutyronitrile

Two-Stage Synthesis from Trichloroacetaldehyde and Acrylonitrile

CA1123836A discloses a novel route involving the addition of trichloroacetaldehyde to acrylonitrile, followed by cyclization. This method avoids direct chlorination of pyridine, leveraging cheaper starting materials.

Stage 1: Addition Reaction

Trichloroacetaldehyde reacts with acrylonitrile in the presence of copper-based catalysts (e.g., Cu powder, CuCl₂) at 70–140°C under 1–30 bar pressure. The product, 2,4,4-trichloro-4-formylbutyronitrile, is isolated via solvent evaporation.

Stage 2: Cyclization

The nitrile intermediate undergoes cyclization at 80–200°C in the presence of hydrogen chloride or HCl-generating agents (e.g., PCl₃, POCl₃). Solvents such as acetonitrile or 3-methoxypropionitrile enhance reaction rates.

Table 2: Cyclization Process Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| Cyclization Temperature (°C) | 80–200 | 150 |

| Catalyst | Cu, CuCl₂, CuBr₂ | Cu powder (0.1–5 mol%) |

| Solvent | Acetonitrile, CH₂Cl₂ | Acetonitrile |

| Reaction Time (hours) | 2–48 | 12 |

Comparative Analysis of Industrial Viability

Yield and Purity

Environmental and Economic Considerations

-

Zinc Method : Generates zinc chloride waste, necessitating recycling infrastructure.

-

Cyclization Method : Utilizes less hazardous reagents but requires high-pressure reactors.

Emerging Methodologies and Research Trends

Recent advancements in heterocyclic synthesis, as reviewed in Beilstein Journal of Organic Chemistry , highlight catalytic dehydrogenation and microwave-assisted cyclization as potential alternatives. However, these remain experimental compared to established industrial methods .

常见问题

Q. How can researchers address potential biases in this compound’s preclinical efficacy studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。